1-(benzylsulfonyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a chemical compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with a sulfonyl chloride to form the sulfonamide. The final step involves the reaction of the sulfonamide with a piperidine derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- N-(4-Chloro-2,5-dimethoxyphenyl)-phthalimide .
Uniqueness
N-(4-Chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfonyl and piperidine groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25ClN2O5S |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-13-18(20(29-2)12-17(19)22)23-21(25)16-8-10-24(11-9-16)30(26,27)14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,23,25) |
InChI Key |
LNGBZPMLHXSYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC)Cl |
Origin of Product |
United States |
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